1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one
CAS No.:
Cat. No.: VC13342443
Molecular Formula: C10H11F3N2O
Molecular Weight: 232.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11F3N2O |
|---|---|
| Molecular Weight | 232.20 g/mol |
| IUPAC Name | 1-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-one |
| Standard InChI | InChI=1S/C10H11F3N2O/c1-6(16)5-15-8(7-2-3-7)4-9(14-15)10(11,12)13/h4,7H,2-3,5H2,1H3 |
| Standard InChI Key | CEOHCOYTMHLYST-UHFFFAOYSA-N |
| SMILES | CC(=O)CN1C(=CC(=N1)C(F)(F)F)C2CC2 |
| Canonical SMILES | CC(=O)CN1C(=CC(=N1)C(F)(F)F)C2CC2 |
Introduction
1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one is an organic compound that belongs to the pyrazole family, a class of heterocyclic compounds known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. This compound is characterized by its molecular formula, C10H11F3N2O, and molecular weight of approximately 232.2023496 g/mol .
Synthesis and Preparation
The synthesis of 1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-one typically involves multi-step reactions starting from appropriate pyrazole precursors. The specific synthesis route may vary depending on the availability of starting materials and desired purity levels. Common methods include condensation reactions and alkylation steps to introduce the cyclopropyl and trifluoromethyl groups.
Suppliers and Availability
This compound is available from specialized chemical suppliers, such as Adobe Chem Co., Ltd., which offers a range of pyrazole derivatives . The availability and pricing may vary based on the supplier and the specific requirements of the customer.
Future Research Directions
Future studies should focus on the detailed synthesis methods, comprehensive characterization of its chemical and physical properties, and exploration of its biological activities. Additionally, investigating its potential applications in pharmaceuticals and agrochemicals could provide valuable insights into its utility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume